molecular formula C24H26Cl2O3 B11083339 2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran

2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran

Cat. No.: B11083339
M. Wt: 433.4 g/mol
InChI Key: SUSZLTGGPRLULV-UHFFFAOYSA-N
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Description

2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran is a complex organic compound characterized by its unique molecular structure This compound features a hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran core with two 4-chlorophenyl groups and a propan-2-yl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran involves multiple steps, starting with the preparation of the core hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
  • 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene
  • 2,2-Bis(4-hydroxyphenyl) propane

Uniqueness

What sets 2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C24H26Cl2O3

Molecular Weight

433.4 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-5,5-dimethyl-8-propan-2-yl-2,4,10-trioxatricyclo[4.3.1.03,7]decane

InChI

InChI=1S/C24H26Cl2O3/c1-14(2)19-13-23(15-5-9-17(25)10-6-15)27-21-20(19)24(29-23,28-22(21,3)4)16-7-11-18(26)12-8-16/h5-12,14,19-21H,13H2,1-4H3

InChI Key

SUSZLTGGPRLULV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(OC3C1C(O2)(OC3(C)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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